molecular formula C16H17BrN2O4S2 B2609659 4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide CAS No. 941945-63-7

4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2609659
CAS No.: 941945-63-7
M. Wt: 445.35
InChI Key: AHJSLJFUZXSIJH-UHFFFAOYSA-N
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Description

4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. This compound contains a bromine atom, a sulfonamide group, and a thiazinane ring, making it a unique and versatile molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide typically involves the reaction of 4-bromoaniline with 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The thiazinane ring can undergo oxidation or reduction, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed to facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the thiazinane ring.

    Hydrolysis: Corresponding amine and sulfonic acid.

Scientific Research Applications

4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiazinane ring may also play a role in the compound’s biological activity by stabilizing its interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxy-1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
  • 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Uniqueness

4-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. This compound’s combination of a sulfonamide group and a thiazinane ring also contributes to its distinct chemical and biological properties, making it a valuable molecule for various research applications.

Properties

IUPAC Name

4-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S2/c17-13-3-9-16(10-4-13)25(22,23)18-14-5-7-15(8-6-14)19-11-1-2-12-24(19,20)21/h3-10,18H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJSLJFUZXSIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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